molecular formula C10H9F2NO3 B14776538 Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl)acetate

Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl)acetate

Cat. No.: B14776538
M. Wt: 229.18 g/mol
InChI Key: WRFUFYRUWSYLSZ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is an organic compound with the molecular formula C10H9F2NO3 and a molecular weight of 229.18 g/mol . This compound features a pyridine ring substituted with a formyl group and an ethyl ester group, along with two fluorine atoms attached to the central carbon atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate typically involves the reaction of 2,2-difluoroacetic acid with 6-formylpyridine under esterification conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction temperature is generally maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity or receptor function. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is unique due to the presence of both the formylpyridine and difluoroacetate moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications .

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl)acetate

InChI

InChI=1S/C10H9F2NO3/c1-2-16-9(15)10(11,12)8-5-3-4-7(6-14)13-8/h3-6H,2H2,1H3

InChI Key

WRFUFYRUWSYLSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=N1)C=O)(F)F

Origin of Product

United States

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